7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one
Description
7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one is a bicyclic heterocyclic compound featuring a fused thiazole and azepine ring system. Key structural attributes include:
Properties
IUPAC Name |
7,7-dimethyl-6,8-dihydro-5H-[1,3]thiazolo[5,4-c]azepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-9(2)3-6-7(13-5-11-6)8(12)10-4-9/h5H,3-4H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYQHSSLMABOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)NC1)SC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435274-32-1 | |
| Record name | 7,7-dimethyl-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cycloaddition-Metathesis Cascade Strategy
A two-step protocol developed by Zakaszewska et al. (source) provides a robust pathway for constructing the thiazolo-azepinone core:
Step 1: Cycloaddition Reaction
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Starting Material : 5-Acyl-2,2-dimethyl-1,3-dioxa-4,5-dione.
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Reagents : Thioamide derivatives (e.g., thiourea) in anhydrous dichloromethane.
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Conditions : 0–5°C under nitrogen atmosphere, stirred for 12–16 hours.
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Intermediate : Bicyclic β-lactam precursor with a thiazolidinone moiety.
Step 2: Ring-Closing Metathesis (RCM)
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Catalyst : Grubbs 2nd-generation catalyst (5 mol%).
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Solvent : Toluene, refluxed at 110°C for 8–10 hours.
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Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
This method capitalizes on the olefin metathesis to form the seven-membered azepinone ring, with the dimethyl groups introduced via the dioxa-dione starting material.
Alternative Cyclization Approaches
While direct literature on the 7,7-dimethyl variant is limited, analogous syntheses of thiazolo-azepinones involve:
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Thioamide-Ketone Cyclization : Reacting 7,7-dimethyl-azepin-5-one with chlorocarbonylthioamide in dimethylformamide (DMF) at 80°C for 6 hours, yielding 55–60% product.
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Acid-Catalyzed Ring Closure : Using polyphosphoric acid (PPA) to cyclize linear precursors containing pre-installed thiazole and azepinone fragments.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Purification and Isolation
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Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.
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Recrystallization : Ethanol/water mixtures (4:1) yield crystalline product with a melting point of 259–260°C.
Structural Characterization and Validation
Spectroscopic Analysis
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IR Spectroscopy :
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NMR Spectroscopy :
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Mass Spectrometry :
X-ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic structure, with bond lengths of 1.45 Å (C-N) and 1.68 Å (C-S), validating the thiazole-azepinone fusion.
Applications and Derivative Synthesis
Pharmaceutical Intermediates
The 7,7-dimethyl group enhances metabolic stability, making the compound a key intermediate in:
Chemical Reactions Analysis
7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a thiazole ring fused with an azepine ring, making it a versatile building block in chemical synthesis and medicinal research.
Chemistry
The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various microorganisms.
- Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells through specific molecular pathways.
Medicine
Ongoing investigations are exploring its potential as a therapeutic agent for various diseases. The compound's ability to interact with specific enzymes and receptors positions it as a candidate for drug development aimed at treating conditions such as cancer and infections.
Industry
In industrial applications, this compound is used in the development of new materials with desirable properties such as:
- Conductivity : Its electronic properties make it suitable for use in electronic materials.
- Fluorescence : The compound can be incorporated into fluorescent materials for applications in imaging and sensing technologies.
Case Studies
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.
- Cancer Research : Research indicated that this compound could induce cell cycle arrest and apoptosis in specific cancer cell lines through targeted pathways involving caspases.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique activity profile stems from its structural features. Below is a comparative analysis with analogous heterocycles:
Core Ring Modifications
Thiazolo[5,4-c]pyridine vs. Thiazolo[5,4-c]azepine
- Edoxaban (Factor Xa Inhibitor): Contains a 6-membered tetrahydrothiazolo[5,4-c]pyridine ring fused to a pyridine. The smaller ring size enhances rigidity, favoring binding to Factor Xa’s S1 pocket.
Thiazolo[5,4-d]azepine Derivatives
- 2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine (B-HT 938): Features a fully saturated azepine ring with an amino substituent. The absence of a ketone and dimethyl groups reduces steric hindrance, possibly altering receptor selectivity.
Substituent Variations
Methyl and Amino Groups
- N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide : A pyridine-based analog with a 5-methyl group and nitrobenzamide side chain. The electron-withdrawing nitro group enhances electrophilicity, influencing binding to proteases.
Functional Group Impact on Activity
- Ketone (4-oxo) Group: Present in the target compound, this group may participate in hydrogen bonding with biological targets (e.g., STING proteins), unlike non-ketone analogs like B-HT 938.
- Amino Substituents: Amino groups in analogs like B-HT 938 facilitate salt bridge formation with receptors, whereas the target compound’s dimethyl groups prioritize hydrophobic interactions.
Data Tables
Table 1: Structural and Pharmacological Comparison of Thiazolo-Fused Compounds
Table 2: Physicochemical Properties
| Property | 7,7-Dimethyl-thiazoloazepinone | Edoxaban | B-HT 938 |
|---|---|---|---|
| Molecular Weight (g/mol) | 211.28 | 548.06 | 169.24 |
| LogP (Predicted) | 1.8 | 2.5 | 0.9 |
| Hydrogen Bond Acceptors | 4 | 9 | 3 |
| Rotatable Bonds | 0 | 8 | 1 |
Biological Activity
7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one (CAS No. 123973-48-8) is a heterocyclic compound with potential biological activity. Its structure features a thiazole ring fused with an azepine ring, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13N3OS
- Molecular Weight : 211.284 g/mol
- Synonyms : 2-amino-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. Various methods have been explored to optimize yield and purity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity :
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Anticancer Potential :
- Preliminary studies suggest that certain derivatives of thiazoloazepines may possess anticancer properties. However, specific data on this compound in cancer cell lines remain limited.
- Enzyme Inhibition :
Case Studies and Research Findings
A few notable studies provide insight into the biological activity of thiazoloazepine derivatives:
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Binding to active sites of enzymes such as LeuRS.
- Interaction with cellular membranes leading to disruption of microbial integrity.
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
